molecular formula C5H12O2 B034729 tert-Amyl hydroperoxide CAS No. 3425-61-4

tert-Amyl hydroperoxide

Cat. No. B034729
CAS RN: 3425-61-4
M. Wt: 104.15 g/mol
InChI Key: XRXANEMIFVRKLN-UHFFFAOYSA-N
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Description

tert-Amyl hydroperoxide (TAHP) is a peroxide that contains an ethyl group on one of the carbons . It is a reagent used in organic synthesis and polymerization reactions . It has been shown to have potential as a cross-linking agent for polymers . TAHP is a free radical initiator used in the preparation of low-dielectric high-strength resin compounds, prepregs, and laminates .


Molecular Structure Analysis

The molecular formula of TAHP is C5H12O2 . The IUPAC name is 2-hydroperoxy-2-methylbutane . The InChI is 1S/C5H12O2/c1-4-5(2,3)7-6/h6H,4H2,1-3H3 . The Canonical SMILES is CCC©©OO .


Chemical Reactions Analysis

TAHP is a strong oxidizer and is often used as an oxidizing agent in organic synthesis reactions . It can be used to oxidize sulfides, alcohols, ketones, ethers, and other organic compounds .


Physical And Chemical Properties Analysis

TAHP is a colorless liquid with low volatility . It has a molecular weight of 104.15 g/mol . The density is 0.9±0.1 g/cm3 . The boiling point is 144.6±9.0 °C at 760 mmHg . The vapor pressure is 2.0±0.6 mmHg at 25°C . The flash point is 41.2±18.7 °C .

Scientific Research Applications

  • Oxidative Stress Agent in Cancer Research : Tert-butyl hydroperoxide (a related compound to tert-Amyl hydroperoxide) induces consistent cellular stress in HepG2 cells, highlighting its potential as an oxidative stress agent in cancer research (Alía et al., 2005).

  • Chemical Properties and Hazards : Tert-Butyl hydroperoxide (TBHP) is known for its flammable, explosive, and environmentally hazardous characteristics, utilized in various oxidation processes (Gad, 2014).

  • Application in Ultra-Deep Desulfurization : Using tert-amyl hydroperoxide for ultra-deep desulfurization of benzothiophenes under mild conditions can achieve near 100% mass conversion, especially with molybdenum oxide catalysts (Zhou et al., 2009).

  • Role in Tumor Promotion and DNA Damage : The metabolism of tert-butyl hydroperoxide in vivo can produce alkyl radicals and DNA adducts, contributing to its tumor-promoting activities (Hix et al., 2000).

  • Catalytic Functionalization of Saturated Hydrocarbons : Tert-butyl hydroperoxide can catalyze Gif-type reactions, leading to the formation of ketones or alcohols from saturated hydrocarbons (Barton & Chavasiri, 1994).

  • Role in Epoxidation Processes : Tert-amyl hydroperoxide acts as a sterically less shielded reagent in the epoxidation of bicyclic monoterpenes, leading to stereospecifically formed oxides (Yur'ev et al., 1974).

  • Genotoxicity and Cellular Effects : Tert-butyl hydroperoxide inhibits cell growth in Chinese hamster B14 cells due to its genotoxicity, disturbance of cellular redox-equilibrium, and structural membrane modifications (Lapshina et al., 2005).

  • Oxidative Desulfurization Optimization : The best conditions for oxidative desulfurization using tert-amyl hydroperoxide include specific temperature, time, oxygen to sulfur ratio, and catalyst amount, achieving a high dibenzothiophene removal rate (Huo & Liu, 2014).

Safety And Hazards

TAHP is a strong oxidizer and can react violently with many substances, easily catching fire and producing decomposition gases . It should be stored in a cool, dry, and well-ventilated place . Avoid contact with skin, eyes, and respiratory tract . Wear protective eyewear, gloves, and respiratory protective devices when handling . TAHP is flammable and heating may cause a fire . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, is suspected of causing genetic defects, is suspected of causing cancer, and is toxic in contact with skin or if inhaled .

Future Directions

TAHP has the highest active oxygen content of any tertiary-amyl initiator, and is water soluble making it a good choice for water-borne acrylics synthesis . The t-amyl radical is also very efficient, leading to improved monomer conversion and narrower polydispersity . This suggests that TAHP could have potential future applications in the synthesis of water-borne acrylics and other polymers .

properties

IUPAC Name

2-hydroperoxy-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-4-5(2,3)7-6/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXANEMIFVRKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029256
Record name 1,1-Dimethylpropyl hydroperoxide
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Hydroperoxide, 1,1-dimethylpropyl
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Product Name

tert-Amyl hydroperoxide

CAS RN

3425-61-4
Record name tert-Amyl hydroperoxide
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Record name tert-Amylhydroperoxide
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Record name Hydroperoxide, 1,1-dimethylpropyl
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Record name 1,1-Dimethylpropyl hydroperoxide
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Record name tert-pentyl hydroperoxide
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Record name TERT-AMYL HYDROPEROXIDE
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Synthesis routes and methods

Procedure details

In similar manner, although optimal conditions may vary, hydrogen peroxide may be reacted with methyl t-amyl ether to provide t-amyl hydroperoxide or di-t-amyl peroxide; with methyl t-hexyl ether to provide t-hexyl hydroperoxide or di-t-hexyl peroxide; with ethyl t-butyl ether to provide t-butyl hydroperoxide or di-t-butyl peroxide; with ethyl t-amyl ether to provide t-amyl hydroperoxide or di-t-amyl peroxide; with ethyl t-hexyl ether to provide t-hexyl hydroperoxide or di-t-hexyl peroxide; with n-propyl t-butyl ether to provide t-butyl hydroperoxide or di-t-butyl peroxide; with n-propyl t-amyl ether to provide t-amyl hydroperoxide or di t-amyl peroxide; or with n-propyl t-hexyl ether to provide t-hexyl hydroperoxide or di-t-hexyl peroxide. Illustrative of reactions employing hydroperoxide reactants are the reaction of t-butyl hydroperoxide with methyl t-butyl ether to provide di-t-butyl peroxide; the reaction of t-hexyl hydroperoxide with methyl t-hexyl ether to provide di-t-hexyl peroxide; the reaction of t-butyl hydroperoxide with methyl t-amyl ether to provide t-butyl t-amyl peroxide; the reaction of t-butyl hydroperoxide with methyl t-hexyl ether to provide t-butyl t-hexyl peroxide; and the reaction of t-amyl hydroperoxide with ethyl t-hexyl ether to provide t-amyl t-hexyl peroxide.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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